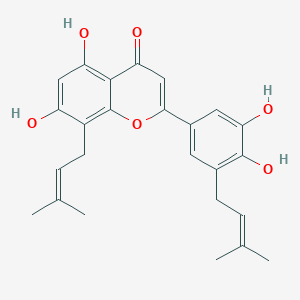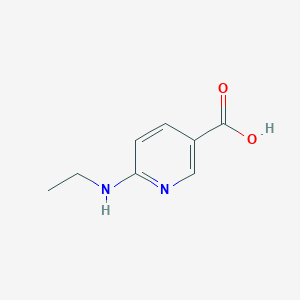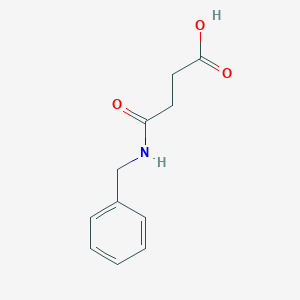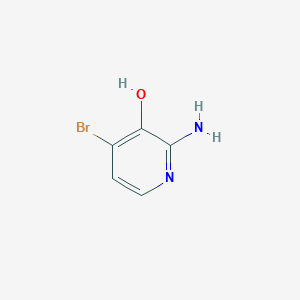
4-((4-Fluorophenyl)thio)piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Fluorophenyl)thio)piperidine hydrochloride is a chemical compound with the molecular formula C11H15ClFNS and a molecular weight of 247.76 . It is a solid substance .
Molecular Structure Analysis
The InChI code for 4-((4-Fluorophenyl)thio)piperidine hydrochloride is 1S/C11H14FN.ClH/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-4,10,13H,5-8H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
4-((4-Fluorophenyl)thio)piperidine hydrochloride is a solid substance . It has a molecular weight of 247.76 .Aplicaciones Científicas De Investigación
Synthesis of Paroxetine
- Application Summary: The compound is used as an intermediate in the synthesis of paroxetine, a widely used antidepressant. Paroxetine is the (-) trans isomer of 4-(4’-fluorophenyl)-3-(3’,4’-methylenedioxy-phenoxymethyl)-piperidine .
- Methods of Application: The synthesis involves reacting a compound of structure (1) with a fluorinating agent . The process produces compounds of structure (1) as a mixture of enantiomers .
- Results: The process results in the production of paroxetine, which is used in therapy to treat depression, obsessive compulsive disorder (OCD), and panic .
Synthesis of 4-(Substituted-benzyl)piperidines and (±)-3-(Substituted-benzyl)pyrrolidines
- Application Summary: The compound is used as a reactant in the synthesis of 4-(Substituted-benzyl)piperidines and (±)-3-(Substituted-benzyl)pyrrolidines .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The compound is an important and valuable pharmaceutical intermediate .
Pharmaceutical Intermediate
- Application Summary: This compound is used as a pharmaceutical intermediate . It is often used in the synthesis of various pharmaceutical products .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The compound is an important and valuable pharmaceutical intermediate .
Synthesis of Paroxetine
- Application Summary: This compound is used in the synthesis of paroxetine, a widely used antidepressant . Paroxetine is the (-) trans isomer of 4-(4’-fluorophenyl)-3-(3’,4’-methylenedioxy-phenoxymethyl)-piperidine .
- Methods of Application: The synthesis involves reacting a compound of structure (1) with a fluorinating agent . The process produces compounds of structure (1) as a mixture of enantiomers .
- Results: The process results in the production of paroxetine, which is used in therapy to treat depression, obsessive compulsive disorder (OCD), and panic .
Chemical Intermediate
- Application Summary: This compound is often used as a chemical intermediate in various chemical reactions .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The compound is an important and valuable chemical intermediate .
Process for the Synthesis of 4-(4’-Fluorophenyl)-Piperidines
- Application Summary: This compound is used in a process for the synthesis of 4-(4’-fluorophenyl)-piperidines . An especially important compound among those disclosed is paroxetine, the (-) trans isomer of 4-(4’-fluorophenyl)-3-(3’,4’-methylenedioxy-phenoxymethyl)-piperidine .
- Methods of Application: The synthesis involves reacting a compound of structure (1) with a fluorinating agent . The process produces compounds of structure (1) as a mixture of enantiomers .
- Results: The process results in the production of paroxetine, which is used in therapy to treat depression, obsessive compulsive disorder (OCD), and panic .
Safety And Hazards
Propiedades
IUPAC Name |
4-(4-fluorophenyl)sulfanylpiperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNS.ClH/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11;/h1-4,11,13H,5-8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAXUSZPOIHXJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1SC2=CC=C(C=C2)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20544875 |
Source


|
| Record name | 4-[(4-Fluorophenyl)sulfanyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20544875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Fluorophenyl)thio)piperidine hydrochloride | |
CAS RN |
101798-76-9 |
Source


|
| Record name | 4-[(4-Fluorophenyl)sulfanyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20544875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,3-Dihydrothieno[3,4-b][1,4]dithiine](/img/structure/B180702.png)


![4-[(2-phenylbenzoyl)amino]benzoic Acid](/img/structure/B180706.png)




